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molecular formula C12H23O5P B8358126 Ethyl 2-(diethoxyphosphoryl)hex-5-enoate CAS No. 124032-26-4

Ethyl 2-(diethoxyphosphoryl)hex-5-enoate

Cat. No. B8358126
M. Wt: 278.28 g/mol
InChI Key: PNVBIBARADAHOG-UHFFFAOYSA-N
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Patent
US08216999B2

Procedure details

To a stirred suspension of NaH (60% dispersion in mineral oil, 3.02 g, 75.5 mmol) in dry benzene (100 mL), at 22° C. and under nitrogen, was added dropwise ethyl 2-(diethoxyphosphoryl)hex-5-enoate with anhydrous EtOH (0.044 mL, 0.76 mmol) over 30 minutes. Stirred for 30 minutes, this reaction, cooled at 0° C. and attached with a dry ice/acetone condenser, was added via cannula ethylene oxide (12.7 g, 289.3 mmol), then refluxed at 50° C. for 5 hours. Quenched at 22° C. with 1N aqueous NH4Cl (100 mL), the reaction solution was extracted with Et2O (3×200 mL). The combined Et2O layers were washed with aqueous saturated NaHCO3 (100 mL), water (70 mL), brine (70 mL), dried over Na2SO4, filtered and concentrated. The residue was flash chromatographed on 120 g silica gel 60, eluting with 20-100% EtOAc/Hexane, to give the title product (5.07 g, 48%). LRMS (ESI) m/z 169.2 [(M+H)+; calcd for C10H17O2: 169.1].
Name
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.044 mL
Type
catalyst
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(OP([CH:11]([CH2:17][CH2:18][CH:19]=[CH2:20])[C:12]([O:14][CH2:15][CH3:16])=[O:13])(OCC)=O)C.[CH2:21]1O[CH2:22]1>C1C=CC=CC=1.CCO>[CH2:17]([C:11]1([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:22][CH2:21]1)[CH2:18][CH:19]=[CH2:20] |f:0.1|

Inputs

Step One
Name
Quantity
3.02 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(=O)(OCC)C(C(=O)OCC)CCC=C
Name
Quantity
0.044 mL
Type
catalyst
Smiles
CCO
Step Three
Name
Quantity
12.7 g
Type
reactant
Smiles
C1CO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
this reaction
CUSTOM
Type
CUSTOM
Details
attached with a dry ice/acetone condenser
TEMPERATURE
Type
TEMPERATURE
Details
refluxed at 50° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Quenched at 22° C. with 1N aqueous NH4Cl (100 mL)
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with Et2O (3×200 mL)
WASH
Type
WASH
Details
The combined Et2O layers were washed with aqueous saturated NaHCO3 (100 mL), water (70 mL), brine (70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on 120 g silica gel 60
WASH
Type
WASH
Details
eluting with 20-100% EtOAc/Hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CC=C)C1(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.07 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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